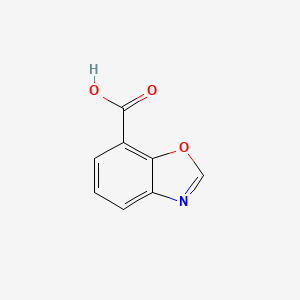

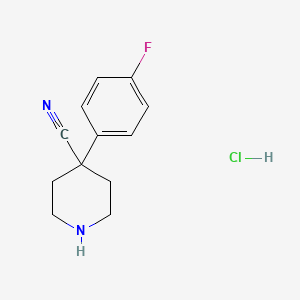

5-氟-3,4-二氢异喹啉-1(2H)-酮

描述

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its stereochemistry, functional groups, and any other significant structural features.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.科学研究应用

新型药物样抑制剂开发

5-氟-3,4-二氢异喹啉-1(2H)-酮在聚(ADP-核糖)聚合酶(PARP)新型抑制剂的开发中得到应用,这对癌症治疗至关重要。Safrygin等人(2021年)的研究专注于合成3,4-二氢异喹啉-1-酮-4-甲酰胺骨架,从而发现了一种用于临床前开发的先导化合物。这种化合物在分子量、亲水性和稳定性方面表现出优势(Safrygin et al., 2021)。

氟代杂环化合物合成

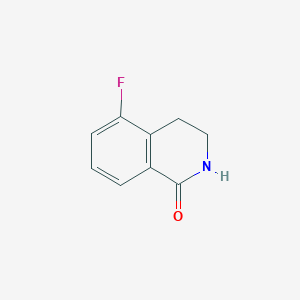

Wu等人(2017年)报道了通过铑(III)-催化的C-H活化和与2,2-二氟乙烯基对甲苯磺酸酯偶联合成氟代杂环化合物的方法,这对制药和农药行业具有重要意义。这种方法有效地合成了4-氟异喹啉-1(2H)-酮和5-氟吡啶-2(1H)-酮(Wu et al., 2017)。

四氢异喹啉衍生物的合成

Hargitai等人(2018年)描述了一种合成8-氟-3,4-二氢异喹啉的方法,这是各种转化中的关键中间体。这种化合物可用作合成潜在的中枢神经系统药物候选物的构建块(Hargitai et al., 2018)。

氟代异喹啉的合成

Liu等人(2013年)开发了一种级联方法来合成各种氟代异喹啉,包括1-(三氟甲基)-4-氟-1,2-二氢异喹啉。这种一锅法反应提供了合成这些化合物的有效方法(Liu et al., 2013)。

癌症治疗中的抗增殖活性

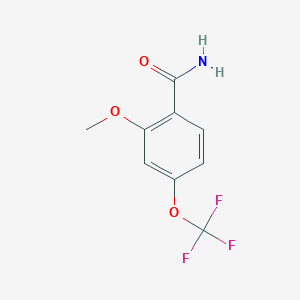

Elhemely等人(2022年)研究了对甲苯基异喹啉酮进行的代谢取代,发现在各种癌细胞系中具有显著细胞毒性的化合物。这些化合物与微管相互作用,突显了它们在癌症治疗中的潜力(Elhemely et al., 2022)。

神经原纤维缠结的PET成像

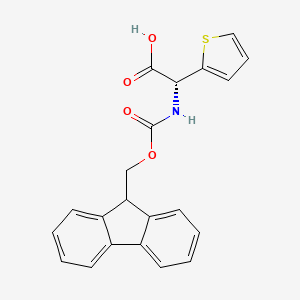

Collier等人(2017年)报道了[18 F]MK-6240的合成,这是用于PET成像人类神经原纤维缠结的放射性药物。这种化合物在检测聚集的tau蛋白中具有重要意义,与神经退行性疾病相关(Collier et al., 2017)。

安全和危害

This involves studying the safety measures that need to be taken while handling the compound, its toxicity levels, and any other potential hazards.

未来方向

This involves discussing potential future research directions, applications, or improvements related to the compound.

属性

IUPAC Name |

5-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGXLZYBHQFPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593268 | |

| Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

CAS RN |

230301-83-4 | |

| Record name | 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)